molecular formula C7H6ClFO2S B13255786 3-Chloro-2-methylbenzene-1-sulfonyl fluoride

3-Chloro-2-methylbenzene-1-sulfonyl fluoride

Cat. No.: B13255786
M. Wt: 208.64 g/mol
InChI Key: WCJWNLYVEWUAFI-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6ClFO2S It is a sulfonyl fluoride derivative, which means it contains a sulfonyl group (SO2) bonded to a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylbenzene-1-sulfonyl fluoride typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with a fluorinating agent. One common method is the fluoride-chloride exchange reaction, where the sulfonyl chloride is treated with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in an appropriate solvent like acetonitrile .

Industrial Production Methods

Industrial production of sulfonyl fluorides often employs similar fluoride-chloride exchange reactions but on a larger scale. The process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The choice of fluorinating agent and reaction conditions can be optimized to minimize by-products and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylbenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 3-Chloro-2-methylbenzene-1-sulfonyl fluoride exerts its effects is primarily through the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The molecular targets often include serine or cysteine residues in the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-methylbenzene-1-sulfonyl fluoride is unique due to the presence of both a chloro and a methyl group on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents with the sulfonyl fluoride group makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology .

Properties

IUPAC Name

3-chloro-2-methylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJWNLYVEWUAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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